Dichlorobis(triphenylphosphine)cobalt(II)

Catalog No.
S1507337
CAS No.
14126-40-0
M.F
C36H32Cl2CoP2+2
M. Wt
656.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorobis(triphenylphosphine)cobalt(II)

CAS Number

14126-40-0

Product Name

Dichlorobis(triphenylphosphine)cobalt(II)

IUPAC Name

dichlorocobalt;triphenylphosphane

Molecular Formula

C36H32Cl2CoP2+2

Molecular Weight

656.4 g/mol

InChI

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

OPRPFIIIFJLFCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl

Catalyst in Organic Synthesis

Dichlorobis(triphenylphosphine)cobalt(II) serves as a catalyst in various organic synthesis reactions. Some notable examples include:

  • Three-component coupling reactions: This involves forming a carbon-carbon bond between three different components. Dichlorobis(triphenylphosphine)cobalt(II) has been shown to be effective in Sonogashira coupling, a type of three-component coupling used to form alkynes from aryl or vinyl halides, terminal alkynes, and copper(I) acetylides .
  • Epoxidation reactions: These reactions involve the addition of an oxygen atom across a carbon-carbon double bond to form an epoxide. Dichlorobis(triphenylphosphine)cobalt(II) can be used as a catalyst for epoxidation of alkenes with various oxidizing agents like hydrogen peroxide or organic peracids .
  • Hydrovinylation of styrene: This reaction involves the addition of an H and a vinyl group (CH₂=CH−) to a double bond. Dichlorobis(triphenylphosphine)cobalt(II) has been employed as a catalyst for the hydrovinylation of styrene with various alcohols .
  • Cross-coupling reactions: These reactions involve forming a carbon-carbon bond between two different molecules. Dichlorobis(triphenylphosphine)cobalt(II) can be used as a catalyst in different cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling for forming aryl-alkyl bonds .

Other Research Applications

Beyond its role as a catalyst in organic synthesis, Dichlorobis(triphenylphosphine)cobalt(II) finds applications in other research areas:

  • Dimerization reactions: These reactions involve forming a molecule with two identical subunits from a single molecule. Dichlorobis(triphenylphosphine)cobalt(II) has been used as a catalyst for the dimerization of alkenes .
  • Oxidation reactions: These reactions involve the removal of electrons from a molecule. Dichlorobis(triphenylphosphine)cobalt(II) can be used as a catalyst for the oxidation of various organic compounds .

Dates

Modify: 2023-08-15

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